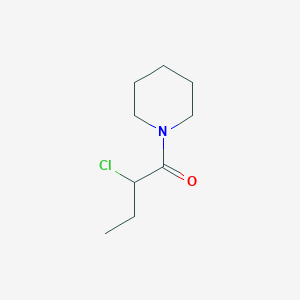

2-Chloro-1-(piperidin-1-yl)butan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-Chloro-1-(piperidin-1-yl)butan-1-one” is a chemical compound with the molecular formula C7H12ClNO . It has been mentioned in the context of research related to anti-tubercular agents and synthetic cathinones .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized in various studies. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 161.63 and a boiling point of 85°C at 0.08mm pressure . The compound is a yellow liquid .Wirkmechanismus

Target of Action

It’s worth noting that similar compounds have been implicated in the treatment of depression, suggesting potential targets within the monoaminergic system .

Mode of Action

Based on its potential use in the treatment of depression, it may interact with monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the central nervous system .

Biochemical Pathways

Given its potential role in treating depression, it may influence the noradrenergic, dopaminergic, and serotonergic systems .

Result of Action

If it acts on the monoaminergic system as suggested, it could potentially alleviate symptoms of depression .

Action Environment

One source suggests that it should be stored in a cool, dry place, away from light , indicating that temperature, humidity, and light exposure could affect its stability.

Vorteile Und Einschränkungen Für Laborexperimente

The primary advantage of using 2-Chloro-1-(piperidin-1-yl)butan-1-oneryl fentanyl in lab experiments is its high potency and affinity for the mu-opioid receptor. This makes it a valuable tool for studying the mechanisms of opioid receptor activation and the potential therapeutic uses of opioid drugs. However, the compound's high potency also presents a significant risk of overdose, which must be carefully managed in lab experiments.

Zukünftige Richtungen

There are several potential future directions for research on 2-Chloro-1-(piperidin-1-yl)butan-1-oneryl fentanyl. One area of focus is the development of new opioid drugs that have similar potency and affinity for the mu-opioid receptor but with reduced risk of overdose. Another area of focus is the development of new treatments for opioid addiction and overdose. Finally, there is a need for continued research into the mechanisms of opioid receptor activation and the potential therapeutic uses of opioid drugs.

Synthesemethoden

The synthesis of 2-Chloro-1-(piperidin-1-yl)butan-1-oneryl fentanyl is a complex process that involves multiple steps. The primary precursor for the synthesis is N-(2-chloroethyl)-N-ethyl-2-methylpropan-2-amine, which is reacted with acetic anhydride to form N-acetyl-N-(2-chloroethyl)-2-methylpropan-2-amine. This compound is then reacted with 1-piperidinyl-1-butanol to form 2-chloro-1-(piperidin-1-yl)butan-1-one.

Wissenschaftliche Forschungsanwendungen

2-Chlorobutyryl fentanyl has been used extensively in scientific research to study the pharmacology of opioid receptors. The compound has been found to be a highly potent agonist of the mu-opioid receptor, with an affinity that is several times higher than that of morphine. This makes it a valuable tool for studying the mechanisms of opioid receptor activation and the potential therapeutic uses of opioid drugs.

Eigenschaften

IUPAC Name |

2-chloro-1-piperidin-1-ylbutan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClNO/c1-2-8(10)9(12)11-6-4-3-5-7-11/h8H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLHRIROFAHHYQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N1CCCCC1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80508675 |

Source

|

| Record name | 2-Chloro-1-(piperidin-1-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80508675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87967-99-5 |

Source

|

| Record name | 2-Chloro-1-(piperidin-1-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80508675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Fluorospiro[isochromane-1,4'-piperidine]](/img/structure/B6593940.png)

![5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B6593965.png)